Isopropyl 3-aminobenzoate
CAS No.: 35005-25-5
Cat. No.: VC21265420
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35005-25-5 |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | propan-2-yl 3-aminobenzoate |
Standard InChI | InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 |
Standard InChI Key | OLNWTCOHKOKNJU-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)C1=CC(=CC=C1)N |
Canonical SMILES | CC(C)OC(=O)C1=CC(=CC=C1)N |
Introduction
Chemical Identity and Structure
Isopropyl 3-aminobenzoate, also known by its IUPAC name propan-2-yl 3-aminobenzoate, belongs to the class of aromatic esters. It features a benzoic acid derivative with an amino functional group at the meta position of the benzene ring and an isopropyl group forming the ester linkage .
Key Identifiers and Properties
Isopropyl 3-aminobenzoate possesses several identifying characteristics and physical properties that distinguish it from similar compounds:
Property | Value |
---|---|
CAS Number | 35005-25-5 |
Molecular Formula | C₁₀H₁₃NO₂ |
Molecular Weight | 179.22 g/mol |
IUPAC Name | propan-2-yl 3-aminobenzoate |
InChI | InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 |
InChIKey | OLNWTCOHKOKNJU-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)C1=CC(=CC=C1)N |
Table 1: Chemical identifiers and properties of Isopropyl 3-aminobenzoate
Structural Features
The chemical structure of isopropyl 3-aminobenzoate consists of several key components:
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A benzene ring as the core structure
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An amino (-NH₂) group attached at position 3 (meta position)
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A carbonyl group linked to the benzene ring
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An isopropyl group forming an ester bond with the carbonyl group
This arrangement of functional groups contributes to its chemical reactivity and potential applications in various fields, particularly in pharmaceutical and chemical research.
Synthesis Methods
Several methods exist for synthesizing isopropyl 3-aminobenzoate, with esterification being the most common approach.
Esterification Route
The primary synthesis method involves the esterification of 3-aminobenzoic acid with isopropanol:
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Reactants: 3-aminobenzoic acid and isopropanol
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Catalyst: Typically sulfuric acid
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Conditions: Reaction is generally conducted under reflux conditions
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Product formation: The carboxylic acid group of 3-aminobenzoic acid reacts with the hydroxyl group of isopropanol to form an ester bond, releasing water as a byproduct
Alternative Synthetic Route
An alternative synthesis approach documented in chemical literature involves:
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Starting materials: Isopropyl alcohol and 3-nitro-N-(2-pyridinyl)benzamide
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Catalytic system: Utilizing dodecacarbonyl-triangulo-triruthenium with 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane
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Reaction conditions: 140°C for 24 hours under inert atmosphere in a sealed tube
This alternative route may be advantageous in certain research settings where specific precursors are more readily available or when higher yields are required.
Physical and Chemical Properties
Understanding the physical and chemical properties of isopropyl 3-aminobenzoate is essential for its proper handling, storage, and application in research settings.
Solubility Characteristics
While specific solubility data for isopropyl 3-aminobenzoate is limited, it follows typical solubility patterns of aromatic esters:
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Organic solvents: Likely soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO)
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Water solubility: Probably exhibits limited solubility in water due to its hydrophobic isopropyl group and aromatic structure
For laboratory applications, solvent selection is important when preparing stock solutions, with DMSO often being suitable for compounds of this class.
Desired Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
---|---|---|---|
1 mM | 5.5797 mL | 27.8987 mL | 55.7973 mL |
5 mM | 1.1159 mL | 5.5797 mL | 11.1595 mL |
10 mM | 0.558 mL | 2.7899 mL | 5.5797 mL |
Table 2: Stock solution preparation guidelines for isopropyl 3-aminobenzoate
Stability Considerations
To prevent degradation and maintain chemical integrity:
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Store prepared solutions in separate aliquots to avoid repeated freezing and thawing
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Monitor for signs of decomposition, such as color changes or precipitation
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For shipping: Transport with blue ice for evaluation samples; other quantities may be shipped at room temperature or with blue ice as needed
Biological Activity and Research Applications
Current research suggests several potential applications for isopropyl 3-aminobenzoate, primarily based on studies of similar aminobenzoate derivatives.
Research Applications
In laboratory and research settings, isopropyl 3-aminobenzoate may serve multiple functions:
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Chemical intermediate: In the synthesis of more complex pharmaceutical compounds
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Reference standard: For analytical chemistry applications
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Model compound: For studying structure-activity relationships of aminobenzoates
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Building block: In the development of novel bioactive molecules
Further research is needed to fully characterize the specific biological activities and potential applications of this compound.
Comparative Analysis with Related Compounds
Understanding how isopropyl 3-aminobenzoate compares to structurally similar compounds provides valuable context for its properties and applications.
Structural Analogues
Several compounds share structural similarities with isopropyl 3-aminobenzoate, with variations in the position of the amino group or the alcohol component of the ester:
Compound | CAS Number | Key Structural Difference | Notable Characteristics |
---|---|---|---|
Isopropyl 4-aminobenzoate | 18144-43-9 | Amino group at para position | Used in percutaneous absorption studies and as enzyme inhibitor |
Ethyl 3-aminobenzoate | 886-86-2 | Ethyl ester instead of isopropyl | Used as anesthetic in some applications |
Methyl 3-aminobenzoate | 4518-10-9 | Methyl ester instead of isopropyl | Applications in peptide synthesis |
Table 3: Comparison of isopropyl 3-aminobenzoate with structurally related compounds
Structure-Activity Relationships
The position of the amino group and the nature of the ester group significantly influence the properties and biological activities of these compounds:
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Amino group position (ortho, meta, para): Affects electron distribution, hydrogen bonding capabilities, and interaction with biological targets
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Ester group: The size and structure of the alcohol portion (methyl, ethyl, isopropyl) influence lipophilicity, metabolic stability, and membrane permeability
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Combined effects: These structural features collectively determine biological activity profiles, including potential anesthetic properties, enzyme inhibition, and antimicrobial activity
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